6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
CAS No.:
Cat. No.: VC16538449
Molecular Formula: C10H9ClI2N4O
Molecular Weight: 490.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClI2N4O |
|---|---|
| Molecular Weight | 490.47 g/mol |
| IUPAC Name | 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine |
| Standard InChI | InChI=1S/C10H9ClI2N4O/c11-7-6-8(16-9(12)15-7)17(10(13)14-6)5-3-1-2-4-18-5/h5H,1-4H2 |
| Standard InChI Key | ZJXSASKNXFKIRT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C(=NC(=N3)I)Cl)N=C2I |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s molecular formula is C₁₀H₉ClI₂N₄O, with a molecular weight of 490.47 g/mol . Its IUPAC name, 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine, reflects the substitution pattern:
The THP group enhances solubility and stabilizes the purine ring during synthetic modifications .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉ClI₂N₄O | |
| Molecular Weight | 490.47 g/mol | |
| CAS Number | 1262785-79-4 | |
| IUPAC Name | 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine | |
| Purity | ≥95% (GC) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step regioselective reactions:
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Starting Material: 6-Chloropurine derivatives are protected at N9 using tetrahydropyran under Vorbrüggen conditions .
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Iodination: Lithium tetramethylpiperidide (LiTMP)-mediated iodination introduces iodine at C2 and C8 .
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Cross-Coupling: Palladium-catalyzed Sonogashira (C2) and Stille (C8) couplings install functional groups like alkynes or heteroaromatics .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N9 Protection | THP, TMSOTf, CH₃CN | 85–90 |
| Diiodination | LiTMP, I₂, THF, –78°C | 70–75 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, 1-hexyne | 60–65 |
Industrial Scaling
Automated flow reactors optimize yield (≥97% purity) while reducing reaction times . MolCore and AccelaChem utilize continuous manufacturing for bulk production .
Applications in Medicinal Chemistry
Adenosine Receptor Antagonism
The compound’s C8-heteroaromatic derivatives (e.g., furan, thiophene) exhibit dual A₂A/A₃ adenosine receptor antagonism:
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A₂AAR Antagonism: Subnanomolar affinity (K₁,A₂A = 7.7 ± 0.5 nM) via hydrophobic subpocket binding, preventing receptor activation .
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A₃AR Modulation: Retains antagonism but with lower selectivity due to divergent binding modes .
Table 3: Biological Activity of Select Derivatives
| Derivative | C8 Substituent | A₂AAR K₁ (nM) | A₃AR K₁ (nM) |
|---|---|---|---|
| 5d | Thienyl | 7.7 ± 0.5 | 42 ± 3 |
| 5j | Furyl | 12 ± 1 | 55 ± 4 |
Recent Advances and Future Directions
Immune-Oncology Applications
Compound 5d enhances anti-PD-L1 therapy in murine models, reducing tumor volume by 60% . Oral bioavailability (F = 45%) and half-life (t₁/₂ = 6.2 h) support clinical translation .
Structural Modifications
Ongoing studies explore:
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